molecular formula C31H35N2NaO11 B1679985 Albamycin;Cathomycin CAS No. 1476-53-5

Albamycin;Cathomycin

Cat. No. B1679985
CAS RN: 1476-53-5
M. Wt: 611.6 g/mol
InChI Key: WWPRGAYLRGSOSU-RNROJPEYSA-M
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Description

Albamycin and Cathomycin are two antibiotics that have been used in the treatment of various bacterial infections. Both antibiotics are derived from the actinomycete family of bacteria, and they are closely related to each other. Albamycin and Cathomycin are both semi-synthetic antibiotics that are used to treat a variety of bacterial infections. Both antibiotics have a broad spectrum of activity and are effective against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Albamycin (Novobiocin) :

  • Application : Albamycin is an aminocoumarin antibiotic produced by the actinomycete Streptomyces niveus . It’s used as an antibacterial compound, particularly effective against Staphylococcus epidermidis .
  • Methods of Application : Albamycin is typically administered intravenously . It works by inhibiting bacterial DNA gyrase, specifically targeting the GyrB subunit of the enzyme involved in energy transduction .

Cathomycin (Novobiocin) :

  • Application : Cathomycin is another name for Novobiocin, which is also produced by Streptomyces niveus . It’s used as an antibiotic, particularly effective against certain bacterial infections .
  • Methods of Application : Like Albamycin, Cathomycin works by inhibiting bacterial DNA gyrase .
  • Results or Outcomes : Cathomycin has been shown to have antimicrobial properties .

Albamycin (Novobiocin) :

  • Application : Albamycin is used as a biochemical tool to study the function of DNA gyrase in bacteria .
  • Methods of Application : Albamycin is used in vitro to inhibit the activity of DNA gyrase in bacterial cultures .
  • Results or Outcomes : The use of Albamycin has provided valuable insights into the role of DNA gyrase in bacterial DNA replication and cell division .

Cathomycin (Novobiocin) :

  • Application : Cathomycin is used in microbiology labs to differentiate between different species of Staphylococcus .
  • Methods of Application : Cathomycin is added to bacterial cultures, and the sensitivity of the bacteria to the antibiotic is observed .
  • Results or Outcomes : This method allows for the identification of different Staphylococcus species based on their sensitivity to Cathomycin .

Albamycin (Novobiocin) :

  • Application : Albamycin is used to differentiate between different species of Staphylococcus . It is particularly effective against Gram-negative bacteria of the family Enterobacteriaceae and few Gram-positive bacteria such as Streptococcus pneumoniae, Bacillus subtilis and Staphylococcus aureus .
  • Methods of Application : Albamycin is added to bacterial cultures, and the sensitivity of the bacteria to the antibiotic is observed .
  • Results or Outcomes : This method allows for the identification of different Staphylococcus species based on their sensitivity to Albamycin .

Cathomycin (Novobiocin) :

  • Application : Cathomycin is used as a biochemical tool to study the function of DNA gyrase in bacteria .
  • Methods of Application : Cathomycin is used in vitro to inhibit the activity of DNA gyrase in bacterial cultures .
  • Results or Outcomes : The use of Cathomycin has provided valuable insights into the role of DNA gyrase in bacterial DNA replication and cell division .

properties

IUPAC Name

sodium;4-[[7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPRGAYLRGSOSU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N2NaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albamycin;Cathomycin

CAS RN

1476-53-5
Record name Novobiocin sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albamycin;Cathomycin
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Albamycin;Cathomycin
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Albamycin;Cathomycin
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Albamycin;Cathomycin
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Albamycin;Cathomycin
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Albamycin;Cathomycin

Citations

For This Compound
44
Citations
M Clin - ncbi.nlm.nih.gov
ANTIBIOTICS VERSUS STAPHYLO; OCCI The most disquieting feature of present-day hospital practice is the prevalence of antibiotic-resistant staphylococcal infections. So far from …
Number of citations: 7 www.ncbi.nlm.nih.gov
KA Scott, PB Cox, JT Njardarson - Journal of Medicinal Chemistry, 2022 - ACS Publications
Phenols and phenolic ethers are significant scaffolds recurring both in nature and among approved small-molecule pharmaceuticals. This compendium presents the first comprehensive …
Number of citations: 45 pubs.acs.org
CH Kempe - The Journal of Pediatrics, 1958 - Elsevier
A rational approach for the selection of the proper antimicrobial agent in the treatment of children suffering from bacterial disease requires some basic information and a considerable …
Number of citations: 15 www.sciencedirect.com
S Saslaw - Medical Clinics of North America, 1961 - Elsevier
DURING the second decade of the antibiotic era, the increasing number of new agents or modifications of" older" drugs has created additional problems for the practicing physician. The …
Number of citations: 1 www.sciencedirect.com
ME Grigsby - Journal of the National Medical Association, 1959 - ncbi.nlm.nih.gov
PAUL EHRLICH'S discovery of the arsphenamines for the therapy of syphilis was the first instance of specific chemotherapy directed against a specific microorganism. Quinine for …
Number of citations: 3 www.ncbi.nlm.nih.gov
ME Pont, WG Rountree - Diseases of the Chest, 1963 - Elsevier
1. Staphylococcal pneumonia may be manifested in one of two characteristic fashions, the “juvenile” and the “adult” forms. 2. Nineteen cases, including both children and young adults, …
Number of citations: 6 www.sciencedirect.com
HF Eichenwald, HR Shinefield - Pediatric Clinics of North America, 1961 - Elsevier
There is little reason to believe that the interaction between an antimicrobial agent and a bacterium differs in vivo from that observed in vitro. Unfortunately, however, drug-microbe …
Number of citations: 22 www.sciencedirect.com
DL Fuhrman, JL Mooney - AMA Archives of Dermatology, 1958 - jamanetwork.com
Phagedenic Ulcers.Presented byDr. Charles C. Dennie, Dr. Donald L. Fuhrman, andDr. Bruce V. Drowns. The chief complaint is that of ulcers of long standing. The lesions began as …
Number of citations: 0 jamanetwork.com
G HERMANN, T MELNICK - American Journal of Diseases of …, 1965 - jamanetwork.com
TWO AND ONE-HALF decades ago, DeBord 1 encountered an apparently distinctive group of gram-negative diplococci which mimicked certain clinical and bacteriological features …
Number of citations: 14 jamanetwork.com
RR WILLCOX - europepmc.org
NOVOBIOCIN, SPIRAMYCIN, AND AMINITROZOLE IN THE TREATMENT OF NON-GONOCOCCAL URETHRITIS*t Page 1 Brit. J. vener. Dis. (1957), 33, 180. NOVOBIOCIN, …
Number of citations: 2 europepmc.org

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